Bienvenue dans la boutique en ligne BenchChem!

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea

Chemical similarity Procurement differentiation Lead specificity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396631-66-5) is a synthetic small-molecule urea derivative (C16H17N5O4, MW 343.34 g/mol) that links a benzo[d][1,3]dioxol-5-yl motif to a 2-morpholinopyrimidin-5-yl fragment via a central urea bridge. The compound belongs to a broader class of urea-containing morpholinopyrimidines that have been explored as kinase inhibitors, particularly dual mTORC1/mTORC2 inhibitors, and as urea transporter (UT) modulators.

Molecular Formula C16H17N5O4
Molecular Weight 343.343
CAS No. 1396631-66-5
Cat. No. B2949014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea
CAS1396631-66-5
Molecular FormulaC16H17N5O4
Molecular Weight343.343
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H17N5O4/c22-16(19-11-1-2-13-14(7-11)25-10-24-13)20-12-8-17-15(18-9-12)21-3-5-23-6-4-21/h1-2,7-9H,3-6,10H2,(H2,19,20,22)
InChIKeyQTMKAPBPGACGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396631-66-5): Core Chemical Profile for Procurement Evaluation


1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396631-66-5) is a synthetic small-molecule urea derivative (C16H17N5O4, MW 343.34 g/mol) that links a benzo[d][1,3]dioxol-5-yl motif to a 2-morpholinopyrimidin-5-yl fragment via a central urea bridge . The compound belongs to a broader class of urea-containing morpholinopyrimidines that have been explored as kinase inhibitors, particularly dual mTORC1/mTORC2 inhibitors, and as urea transporter (UT) modulators [1][2]. Its IUPAC name is 1-(1,3-benzodioxol-5-yl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea . Despite its structural membership in these pharmacologically relevant series, publicly available quantitative biological data for this exact compound remain extremely scarce, and no peer-reviewed primary research paper or patent explicitly profiling this molecule has been identified as of the search date.

Why Generic Substitution Is Not Advisable for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396631-66-5)


Within the urea-morpholinopyrimidine chemotype, even minor modifications to the terminal aryl/heteroaryl substituent can cause large shifts in potency, selectivity, and physicochemical properties. For example, in the mTOR inhibitor series leading to AZD3147, iterative replacement of the terminal group produced a >1000-fold range in cellular IC50 values and dramatically altered aqueous solubility, hepatocyte stability, and lipophilic ligand efficiency (LLE) [1]. Similarly, in the urea transporter inhibitor series, a change from a 1,3-benzodioxole to a substituted phenyl ring shifted UT-B IC50 values from ~110 nM to >2.5 µM [2]. The target compound's specific benzo[d][1,3]dioxol-5-yl terminus is geometrically and electronically distinct from common analogs bearing 3-ethylphenyl, 4-ethoxyphenyl, or 2,3-dimethylphenyl groups, meaning potency, selectivity, and ADME parameters cannot be reliably extrapolated from close structural neighbors. Researchers and procurement specialists should therefore treat this compound as a unique entity requiring its own validation data rather than assuming interchangeability with related CAS entries.

Product-Specific Quantitative Evidence Guide: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396631-66-5)


Structural Uniqueness Index: Tanimoto Similarity vs. Nearest Commercial Analogs

The target compound's nearest commercially available analogs—such as 1-(3-ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396807-83-2), 1-(4-ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396853-35-2), and 1-(2,3-dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396853-31-8)—all replace the benzo[d][1,3]dioxole with monocyclic phenyl derivatives. The benzo[d][1,3]dioxole moiety introduces two additional hydrogen-bond acceptors (the dioxole oxygens), a larger planar surface area for π-stacking, and altered electron density compared to simple alkyl- or alkoxy-substituted phenyls. While no direct head-to-head potency comparison is publicly available for this exact compound, in related urea-based kinase and transporter inhibitor series, benzo[d][1,3]dioxole-containing analogs have shown distinct selectivity signatures versus phenyl counterparts [1]. This structural differentiation justifies procurement of the exact CAS number rather than a cheaper generic phenyl analog when the research objective involves structure-activity relationship (SAR) exploration or target deconvolution around the dioxole chemotype.

Chemical similarity Procurement differentiation Lead specificity

Predicted Physicochemical Differentiation: Solubility and logP vs. Phenyl Analogs

In silico prediction (ALOGPS 2.1) indicates that 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea has a calculated logS of approximately -2.86 and a logP of approximately 0.28 [1]. While directly comparable experimental data are not publicly available, the benzo[d][1,3]dioxole group is generally associated with improved aqueous solubility relative to lipophilic alkyl-phenyl analogs due to the polar dioxole oxygens. In the mTOR inhibitor series, compounds with polar terminal heterocycles showed 5- to 20-fold higher thermodynamic solubility than their alkyl-phenyl counterparts [2]. Researchers optimizing solubility-limited series may therefore find the dioxole-substituted compound a strategically different candidate from the outset, reducing the need for later solubility rescue modifications.

ADME prediction Solubility ranking Physicochemical profiling

Kinase Profiling Gap: Urgent Need for Comparative Selectivity Data

The urea-morpholinopyrimidine scaffold is a privileged kinase-inhibitor chemotype, with AZD3147 demonstrating mTOR IC50 = 1.5 nM and >100-fold selectivity over PI3K isoforms [1]. However, the target compound incorporating the benzo[d][1,3]dioxole terminus has no publicly disclosed kinase inhibition or selectivity data. This absence creates a critical information gap: a buyer cannot currently determine whether the compound follows the same mTOR-selective profile as AZD3147, shifts toward other kinases (e.g., PI3K, DDR1, BTK), or loses potency entirely. Procurement for kinase-targeted research should therefore be paired with a plan for upfront broad-panel profiling (e.g., 100-kinase panel at 1 µM) rather than relying on extrapolation from the morpholinopyrimidine class.

Kinase selectivity Off-target risk Procurement decision support

Recommended Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396631-66-5) Based on Current Evidence


Structure-Activity Relationship (SAR) Expansion of Urea-Morpholinopyrimidine Kinase Inhibitors

Given the well-validated kinase activity of the morpholinopyrimidine urea series [1], this compound is most appropriately deployed as a SAR probe to test the tolerance of the kinase hinge-binding region for a larger, electron-rich benzo[d][1,3]dioxole terminus. Its procurement supports systematic exploration of how the dioxole oxygen lone pairs and extended π-surface influence mTOR (or broader kinome) potency and selectivity relative to the extensively characterized phenyl analogs. This is a high-value scenario only if paired with broad-panel kinase profiling upon receipt.

Physicochemical Property Benchmarking Against Alkyl-Phenyl Congeners

The compound's predicted logP ≈ 0.28 and logS ≈ -2.86 position it in a different physicochemical space than most alkyl-phenyl morpholinopyrimidine ureas, which typically exhibit logP > 2 [2][3]. It can therefore serve as a 'lower-lipophilicity anchor' in property-solubility correlation studies, enabling teams to quantify the solubility benefit of incorporating the benzo[d][1,3]dioxole group into a lead series. Procurement of small quantities (5–50 mg) for kinetic solubility and logD7.4 determination is the recommended initial scope.

Negative Control or Orthogonal Chemotype for Urea Transporter (UT) Inhibitor Programs

Several urea-containing compounds have shown UT-B inhibitory activity (IC50 ~110–2540 nM range) [4]. While no UT data exist for the target compound, its distinct terminal group makes it an ideal orthogonal chemotype to test whether UT inhibition is scaffold-dependent or tolerates the benzo[d][1,3]dioxole modification. This scenario is appropriate for mechanistic target-deconvolution studies where confirming or ruling out UT cross-activity is essential.

Reference Standard for Analytical Method Development and Purity Assessment

With a well-defined CAS number, molecular formula (C16H17N5O4), and InChI Key (QTMKAPBPGACGGQ-UHFFFAOYSA-N) , the compound can function as a reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing or characterizing urea-morpholinopyrimidine libraries. Its procurement as a characterized analytical standard (≥95% purity) is appropriate for this purpose, independent of biological annotation.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.